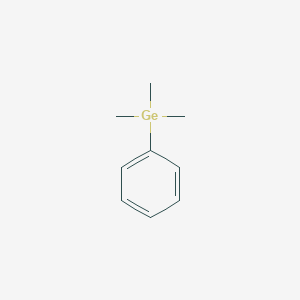
Zirconium silicate
Overview
Description
Zirconium silicate, also known as zirconium orthosilicate, is a chemical compound with the formula ZrSiO₄. It naturally occurs as the mineral zircon, which is a significant source of zirconium. This compound is typically colorless but can exhibit various colors due to impurities. It is known for its high melting point, hardness, and resistance to chemical attack, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Zirconium silicate, also known as zirconium orthosilicate, is a chemical compound that occurs in nature as the mineral zircon . The primary target of this compound is potassium ions (K+) . It acts as a highly selective potassium binder, preferentially capturing potassium in exchange for hydrogen and sodium .
Mode of Action
This compound interacts with its target, potassium ions, through a process known as ion exchange . This compound preferentially captures potassium ions in exchange for hydrogen and sodium . The specificity for potassium is thought to be caused by the diameter and composition of the pores, which resembles potassium channels . This interaction results in a reduction in the concentration of free potassium in the gastrointestinal lumen, thereby lowering serum potassium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of potassium levels in the body. By binding to potassium ions, this compound reduces the concentration of free potassium in the gastrointestinal lumen . This leads to a reduction in serum potassium concentrations, which can be achieved as quickly as one hour after ingestion .
Pharmacokinetics
It is administered orally and remains in the gastrointestinal tract where it binds to potassium ions Its impact on bioavailability is therefore related to its ability to bind potassium ions in the gastrointestinal tract and reduce serum potassium levels .
Result of Action
The primary result of this compound’s action is the reduction of serum potassium levels . This can occur as quickly as one hour after ingestion, and normokalaemia can typically be achieved within 24 to 48 hours . This effect is beneficial in conditions such as hyperkalemia, where there is an excess of potassium in the blood .
Action Environment
This compound is stable and can be administered in a variety of environments as it is odorless, tasteless, and stable at room temperature . The efficacy of this compound may be influenced by factors such as the concentration of potassium ions in the gastrointestinal tract and the presence of other ions that could potentially interfere with its ion exchange mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium silicate can be synthesized through several methods:
Fusion Method: This involves the fusion of silicon dioxide (SiO₂) and zirconium dioxide (ZrO₂) in an arc furnace. The reaction produces this compound at high temperatures.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of zirconium and silicon alkoxides, followed by drying and calcination to form this compound.
Precipitation Method: This involves reacting a zirconium salt (such as zirconium oxychloride) with sodium silicate in an aqueous solution, followed by filtration, washing, and drying to obtain this compound powder
Industrial Production Methods: Industrially, this compound is primarily obtained from zircon sand. The sand is processed through various steps, including milling, separation, and purification, to produce high-purity this compound. The industrial process often involves:
Gravity Separation: To concentrate zircon from sand deposits.
Magnetic and Electrostatic Separation: To remove impurities and obtain pure this compound.
Chemical Reactions Analysis
Zirconium silicate is relatively inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: this compound can be oxidized at high temperatures to form zirconium dioxide and silicon dioxide.
Reduction: Under reducing conditions, this compound can be reduced to zirconium metal and silicon.
Substitution Reactions: this compound can undergo ion-exchange reactions with certain reagents, leading to the substitution of zirconium ions with other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at high temperatures.
Reducing Agents: Carbon or hydrogen at elevated temperatures.
Ion-Exchange Reagents: Solutions containing metal ions such as sodium or potassium.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂).
Reduction: Zirconium metal (Zr) and silicon (Si).
Substitution: Various metal silicates depending on the substituting ion.
Scientific Research Applications
Zirconium silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst support and in the synthesis of advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material for implants.
Industry: Extensively used in the production of ceramics, enamels, and glazes due to its high refractive index and opacity.
Comparison with Similar Compounds
- Zirconium Dioxide (ZrO₂)
- Silicon Dioxide (SiO₂)
- Aluminum Silicate (Al₂SiO₅)
Zirconium silicate stands out due to its unique combination of high refractive index, chemical inertness, and thermal stability, making it a valuable material in various high-performance applications.
Properties
IUPAC Name |
zirconium(4+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYVLUOOAAOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrSiO4, O4SiZr | |
| Record name | Zirconium orthosilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_orthosilicate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium(IV) silicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_silicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892246 | |
| Record name | Zirconium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dry Powder; Other Solid, Colorless solid; [Merck Index] Grey powder; [MSDSonline], Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS] | |
| Record name | Zircon (Zr(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Zircon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10101-52-7, 14940-68-2, 1344-21-4 | |
| Record name | Zirconium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zircon (Zr(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zircon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, zirconium(4+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY8H89134 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


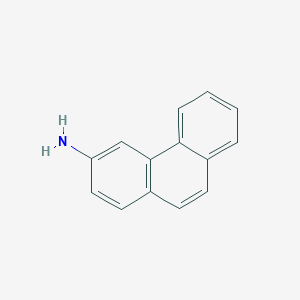

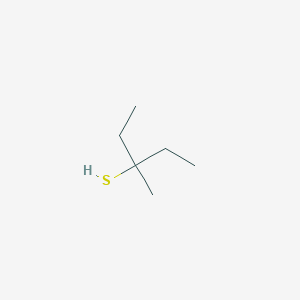
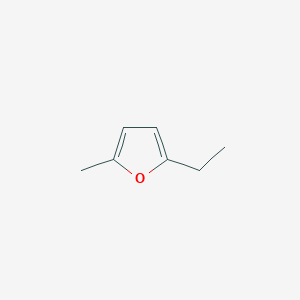
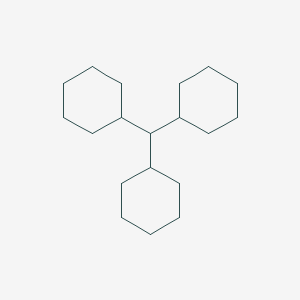
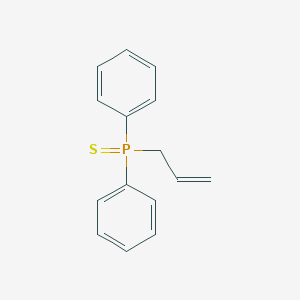
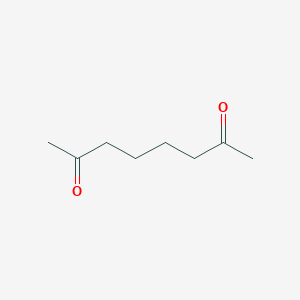
![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
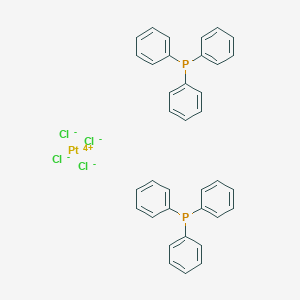
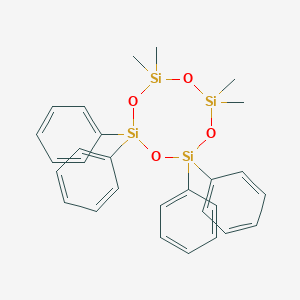
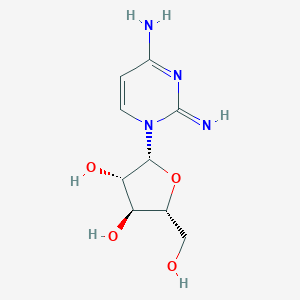
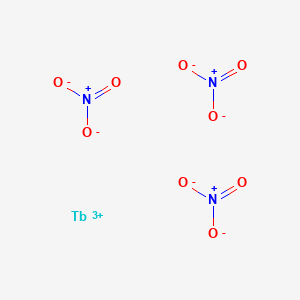
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
